molecular formula C15H22N4O5S2 B2980850 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-sulfonamide CAS No. 2097927-05-2

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-sulfonamide

Cat. No.: B2980850
CAS No.: 2097927-05-2
M. Wt: 402.48
InChI Key: NWJQJEKQNHUPLV-UHFFFAOYSA-N
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Description

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-sulfonamide is a sophisticated chemical compound designed for pharmaceutical research and development. This benzothiadiazole derivative features a unique molecular architecture comprising a 3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazole core covalently linked to a morpholine-4-sulfonamide moiety through an ethyl bridge. This specific structural combination suggests potential as a key intermediate in medicinal chemistry programs, particularly for developing enzyme inhibitors or receptor modulators given the prevalence of sulfonamide groups in bioactive molecules . Researchers will find significant value in this compound's potential applications across multiple domains. In drug discovery, it may serve as a valuable scaffold for designing novel protease inhibitors, kinase inhibitors, or GPCR-targeted compounds, as similar sulfonamide-containing structures have demonstrated diverse pharmacological activities . The compound's structural complexity also makes it suitable for chemical biology studies, including mechanism-of-action investigations and target identification. Additionally, it may function as a synthetic intermediate for developing more complex molecular entities or as a building block in combinatorial chemistry libraries . The presence of both the benzothiadiazole dioxo structure and morpholine sulfonamide group in a single molecule creates unique electronic properties and hydrogen bonding capabilities that could facilitate interactions with biological targets. The cyclopropyl moiety may introduce interesting steric and conformational constraints that influence biological activity and metabolic stability . This compound is provided exclusively for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material using appropriate safety precautions including personal protective equipment and adequate ventilation.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O5S2/c20-25(21,17-9-11-24-12-10-17)16-7-8-18-14-3-1-2-4-15(14)19(13-5-6-13)26(18,22)23/h1-4,13,16H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJQJEKQNHUPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNS(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a benzothiadiazole moiety, which is often associated with various pharmacological effects, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₉N₃O₃S
  • Molecular Weight : 337.44 g/mol
  • Key Structural Features :
    • Benzothiadiazole core
    • Morpholine ring
    • Sulfonamide group

The unique arrangement of functional groups in this compound may confer distinct biological activities compared to related compounds.

Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes or receptors involved in various disease processes. The presence of the benzothiadiazole moiety is particularly significant as it has been linked to anti-inflammatory and anticancer activities in other compounds.

Related Research Findings

Research on similar compounds has shown promising results:

  • Anti-inflammatory Activity : Compounds with benzothiadiazole structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory responses .
  • Anticancer Properties : The structural motifs present in benzothiadiazole derivatives have been associated with anticancer effects through various mechanisms including apoptosis induction and inhibition of tumor growth.

In Vitro Studies

In vitro assays have evaluated the biological activity of similar sulfonamide derivatives. For example:

CompoundTargetActivity
3,4-DiaryloxazolonesCOX-2Potent inhibition
Benzothiadiazole derivativesCancer cell linesInduced apoptosis

These studies suggest that modifications to the benzothiadiazole structure can enhance biological activity and selectivity for specific targets.

In Vivo Studies

In vivo evaluations have confirmed the anti-inflammatory effects of related compounds in animal models. For instance:

  • Model : Rat model of arthritis
  • Dosage : 100 mg/kg/day for 4 days
  • Results : Significant reduction in inflammation with minimal gastrointestinal toxicity observed .

Potential Applications

Given its structural characteristics and preliminary biological activity data, this compound holds potential applications in:

  • Pharmaceutical Development : As a candidate for new anti-inflammatory or anticancer drugs.
  • Material Science : Due to its unique chemical properties that could be leveraged for novel materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with sulfonamide-containing heterocycles, such as benzimidazole and pyrimidine derivatives. Below is a comparative analysis based on available

Compound Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Pharmacological Notes
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-sulfonamide (Target) Benzothiadiazole Cyclopropyl, morpholine sulfonamide ~400 (estimated) Not reported Enhanced metabolic stability due to cyclopropyl group; sulfonamide may modulate kinase or protease activity.
1-[(N,N-Dimethylamino)benzene-4-sulfonyl]-5-methoxy-2-[[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazole (3s) Benzimidazole Pyridylmethyl sulfinyl, dimethylamino sulfonyl ~600 (estimated) 92–96 Proton-pump inhibitor (PPI) activity; methoxy groups enhance lipophilicity but reduce aqueous solubility.
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide Pyrazolopyrimidine Fluoro-chromenyl, isopropyl sulfonamide 616.9 211–214 Kinase inhibitor (e.g., FLT3 or CDK targets); fluorinated aromatic rings improve target binding affinity.
N-cyclohexyl-2-(phenylsulfanyl)acetamide Acetamide Cyclohexyl, phenylsulfanyl ~280 (estimated) Not reported Moderate solubility in organic solvents; potential antimicrobial or antifungal activity.

Key Differences and Implications

Core Heterocycle :

  • The benzothiadiazole core in the target compound is distinct from benzimidazoles or pyrazolopyrimidines . Benzothiadiazoles exhibit stronger electron-deficient properties, which may enhance interactions with electron-rich biological targets (e.g., ATP-binding pockets).

The morpholine sulfonamide side chain improves water solubility relative to the isopropyl sulfonamide in Example 57 , which may enhance bioavailability.

Pharmacological Activity :

  • While compound 3s acts as a PPI, the target compound’s sulfonamide and benzothiadiazole motifs suggest divergent mechanisms, possibly targeting cyclooxygenase (COX) or carbonic anhydrase isoforms.

Data-Driven Insights

  • Solubility : Morpholine-containing sulfonamides generally exhibit higher aqueous solubility (e.g., >50 mg/mL in PBS) compared to cyclohexyl or isopropyl analogues due to hydrogen-bonding capacity .
  • Binding Affinity: Fluorinated aromatics (e.g., in Example 57 ) show nM-level kinase inhibition, whereas non-fluorinated benzothiadiazoles may require structural optimization for similar potency.

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